REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:6]([C:12]1[CH:17]=[CH:16][C:15]([CH:18]3OCC[O:19]3)=[CH:14][CH:13]=1)=[N:7]2.Cl>O1CCOCC1>[Cl:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[C:6]([C:12]1[CH:17]=[CH:16][C:15]([CH:18]=[O:19])=[CH:14][CH:13]=1)=[N:7]2
|
Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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ClC1=C2C=C(C(=NC2=CC=N1)C1=CC=C(C=C1)C1OCCO1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Type
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CUSTOM
|
Details
|
was stirred for around 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to reach room temperature
|
Type
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CUSTOM
|
Details
|
Upon completion, the reaction was quenched with saturated NaHCO3 solution
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Type
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EXTRACTION
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Details
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The product was extracted into ethyl acetate (3×150 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4 and MgSO4
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(C(=NC2=CC=N1)C1=CC=C(C=O)C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |